



# Topic: Maleic Anhydride Functionalization of Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Maleic anhydride |           |
| Cat. No.:            | B131488          | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction: The functionalization of nanoparticles with **maleic anhydride** is a versatile and powerful strategy in the development of advanced drug delivery systems. The **maleic anhydride** moiety serves as a reactive handle, allowing for the covalent attachment of drugs, targeting ligands, and polymers through the opening of the anhydride ring, typically by reacting with amine or hydroxyl groups. This process introduces carboxylic acid groups, which can enhance the stability and solubility of nanoparticles in aqueous solutions.[1] Furthermore, the derivatives formed from **maleic anhydride**, such as maleic acid amides, can impart pH-responsive characteristics to the nanocarrier. This "smart" property is particularly advantageous for cancer therapy, as the nanocarriers can be designed to be stable in the bloodstream at physiological pH (~7.4) and then release their therapeutic payload in the acidic microenvironment of tumors or within the acidic compartments of cells like endosomes and lysosomes (pH ~5.0-6.5).[2][3] This targeted release mechanism can significantly enhance therapeutic efficacy while minimizing systemic toxicity.[3][4]

This document provides detailed protocols for the synthesis and functionalization of various nanoparticles with **maleic anhydride**, methods for drug loading and release studies, and a summary of key quantitative data from relevant studies.

### **Experimental Workflows and Chemical Principles**

The functionalization process typically involves the reaction of **maleic anhydride** with primary amine groups on the nanoparticle surface, leading to a ring-opening reaction and the formation



of a stable amide bond. This introduces a negatively charged carboxyl group, which is key to the pH-responsive behavior.









Click to download full resolution via product page

General workflow for nanoparticle functionalization and drug loading.

The key chemical transformation enabling pH sensitivity is the reaction between an amine group on the nanoparticle and the **maleic anhydride** ring.

Reaction of a nanoparticle's amine group with maleic anhydride.

This modification is crucial for creating systems that release drugs in response to the acidic tumor microenvironment.





Click to download full resolution via product page

Logical pathway for pH-responsive drug release at a tumor site.

# Data Presentation: Physicochemical and Drug Loading Properties



The tables below summarize quantitative data from various studies on **maleic anhydride**-functionalized nanoparticles.

Table 1: Physicochemical Properties of Maleic Anhydride-Functionalized Nanoparticles

| Nanoparticle<br>Type           | Modification        | Hydrodynamic<br>Diameter (nm) | Zeta Potential<br>(mV) | Reference |
|--------------------------------|---------------------|-------------------------------|------------------------|-----------|
| Poly(styrene-<br>co-maleimide) | Imidization of PSMA | 115 ± 5                       | -60                    | [5]       |
| Chitosan-Maleic<br>Anhydride   | Maleic Anhydride    | 428.3                         | -                      | [6]       |

| PSMA/Melamine/Fe3O4 | Cross-linked with Melamine | - | - |[7] |

Table 2: Drug Loading and Encapsulation Efficiency

| Nanoparticle<br>System               | Drug                 | Loading<br>Capacity (LC)<br>% | Encapsulation<br>Efficiency (EE)<br>% | Reference |
|--------------------------------------|----------------------|-------------------------------|---------------------------------------|-----------|
| PSMA/Melamin<br>e/Fe3O4              | Paclitaxel<br>(PTX)  | -                             | 83                                    | [7]       |
| Chitosan-<br>PVM/MA                  | Propranolol HCl      | -                             | 72.64 ± 0.24                          | [6]       |
| Mesoporous<br>Silica (Thiol-<br>MSN) | Doxorubicin<br>(Dox) | 16.63                         | 83.15                                 | [8][9]    |

| Mesoporous Silica (Glucose-MSN) | Doxorubicin (Dox) | 17.58 | 87.9 |[8][9] |

Table 3: In Vitro Drug Release Characteristics



| Nanoparticl<br>e System | Drug            | Condition<br>(pH) | Cumulative<br>Release (%) | Time (h) | Reference |
|-------------------------|-----------------|-------------------|---------------------------|----------|-----------|
| Thiol-MSN               | Doxorubici<br>n | 5.0               | 98.25                     | >72      | [9]       |
| Glucose-<br>MSN         | Doxorubicin     | 7.4               | 75.4                      | >72      | [9]       |
| Acrylate-<br>based NPs  | Paclitaxel      | 7.4               | < 10                      | 24       | [2]       |

| Acrylate-based NPs | Paclitaxel | 5.0 | ~100 | 24 |[2] |

Note: Data for Mesoporous Silica Nanoparticles (MSNs) are included as a comparative example for Doxorubicin loading and pH-responsive release, which is a common application goal for **maleic anhydride** systems.

## **Experimental Protocols**

## Protocol 1: Synthesis of Maleic Anhydride Functionalized Chitosan (MAC)

This protocol is based on the method described for creating a water-soluble chitosan derivative for self-assembled nanocarriers.[1]

### Materials:

- Chitosan (low molecular weight)
- Maleic anhydride (MA)
- Acetic acid (5% v/v)
- Methanol
- Acetone
- Dialysis tubing (appropriate MWCO)



- Deionized water
- Freeze-dryer

#### Procedure:

- Prepare a 5% acetic acid solution in deionized water.
- Dissolve chitosan in the 5% acetic acid solution to a desired concentration (e.g., 1% w/v).
  Stir until fully dissolved.
- Dilute the chitosan solution with methanol.
- In a separate container, dissolve **maleic anhydride** in acetone. The molar ratio of chitosan monomer units to MA should be approximately 1:5.
- Under constant stirring, add the maleic anhydride/acetone solution dropwise to the chitosan solution.
- Allow the reaction to proceed for 18 hours at room temperature with continuous stirring.
- Transfer the resulting mixture to dialysis tubing.
- Dialyze against deionized water for 2-3 days, changing the water frequently to remove unreacted reagents and solvents.
- Collect the dialyzed solution and freeze it at -80°C.
- Lyophilize the frozen sample using a freeze-dryer to obtain the final maleic anhydride functionalized chitosan (MAC) as a dry powder.
- Characterize the product using FTIR and NMR to confirm the successful grafting of maleic anhydride.

## Protocol 2: Synthesis of Poly(styrene-alt-maleic anhydride) (PSMA) Copolymer







This protocol describes the free radical copolymerization method to synthesize PSMA, a widely used copolymer for creating drug-delivery nanoparticles.[7]

### Materials:

- Maleic anhydride (MA)
- Styrene
- Tetrahydrofuran (THF)
- Azobisisobutyronitrile (AIBN) as an initiator
- Methanol
- Nitrogen gas source
- · Round-bottom flask with magnetic stirrer and condenser

### Procedure:

- In a 100 mL round-bottom flask equipped with a magnetic stirrer, add 2 g of maleic anhydride and 2.32 g of styrene.
- Add 50 mL of THF to dissolve the monomers.
- Purge the flask with nitrogen gas and stir the mixture in an ice bath (0-5°C) for 20 minutes to remove dissolved oxygen.
- Add 0.0197 g of the AIBN initiator to the mixture.
- Heat the reaction mixture to 80°C and maintain it for 7 hours under a nitrogen atmosphere with constant stirring.
- After the reaction is complete, cool the mixture to room temperature.
- Double the volume of the solution with THF to ensure the polymer is fully dissolved.



- Pour the polymer solution into 30 mL of methanol under stirring to precipitate the PSMA copolymer.
- Filter the white precipitate using a suitable filter paper (e.g., 30 μm).
- Wash the precipitate with additional methanol to remove unreacted monomers and initiator.
- Dry the obtained white PSMA copolymer at 30°C for 24 hours.
- Confirm the copolymer formation using FTIR, observing characteristic peaks for the anhydride groups (~1779 cm<sup>-1</sup> and 1855 cm<sup>-1</sup>) and the styrene aromatic ring.[7]

## Protocol 3: Doxorubicin (Dox) Loading into Nanoparticles

This protocol provides a general method for loading a cationic drug like Doxorubicin into functionalized nanoparticles, adapted from procedures for mesoporous silica nanoparticles.[8]

### Materials:

- Functionalized nanoparticles (e.g., MAC, PSMA-based)
- Doxorubicin hydrochloride (Dox)
- Phosphate-buffered saline (PBS), pH 7.4
- Deionized water
- · Rotator shaker
- Centrifuge
- UV-Vis Spectrophotometer

### Procedure:

Prepare a stock solution of Dox in PBS (pH 7.4) at a concentration of 0.1% (1 mg/mL).



- Disperse 10 mg of the functionalized nanoparticles in 5 mL of the Dox solution.
- Place the suspension on a rotator shaker and stir at room temperature (25°C) and 150 rpm for 24 hours. Ensure the container is sealed from light as Dox is light-sensitive.
- After incubation, centrifuge the suspension to pellet the Dox-loaded nanoparticles.
- Carefully collect the supernatant. The concentration of unbound Dox in the supernatant can be measured using a UV-Vis spectrophotometer at an absorbance wavelength of ~482 nm.
- Wash the nanoparticle pellet with 2 mL of deionized water to remove any loosely bound drug, and centrifuge again. Discard the supernatant.
- Dry the final Dox-loaded nanoparticles in the dark.
- Calculate the Drug Loading Capacity (LC) and Encapsulation Efficiency (EE) using the following formulas:
  - EE (%) = (Total Dox Dox in supernatant) / Total Dox \* 100
  - LC (%) = (Total Dox Dox in supernatant) / Weight of Dox-loaded NPs \* 100

### Protocol 4: In Vitro pH-Responsive Drug Release Study

This protocol describes how to evaluate the pH-triggered release of a drug from the nanoparticles.[10][11]

### Materials:

- Drug-loaded nanoparticles
- Phosphate-buffered saline (PBS) at pH 7.4
- Acetate buffer or PBS at an acidic pH (e.g., pH 5.0 or 5.5)
- Dialysis bags (appropriate MWCO to retain nanoparticles but allow free drug to diffuse)
- Shaking water bath or incubator



• UV-Vis Spectrophotometer or HPLC

#### Procedure:

- Accurately weigh a known amount of drug-loaded nanoparticles (e.g., 5 mg) and disperse them in a small volume (e.g., 1 mL) of the release medium (e.g., PBS pH 7.4).
- Transfer the nanoparticle suspension into a dialysis bag and securely seal both ends.
- Prepare two sets of release media: one at physiological pH (7.4) and one at acidic pH (5.0).
- Place each dialysis bag into a larger container holding a known volume of one of the release media (e.g., 50 mL).
- Incubate the setups at 37°C with gentle agitation (e.g., 100 rpm).
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the external container.
- Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
- Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Calculate the cumulative percentage of drug released at each time point for both pH conditions and plot the results to compare the release profiles.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Self-Assembled Nanocarriers Based on Modified Chitosan for Biomedical Applications: Preparation and Characterization [mdpi.com]







- 2. pH-responsive Nanoparticles for Drug Delivery PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in 2,3-Dimethylmaleic Anhydride (DMMA)-Modified Nanocarriers in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Magnetic melamine cross-linked polystyrene-alt-malic anhydride copolymer: Synthesis, characterization, paclitaxel delivery, cytotoxic effects on human ovarian and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functionalized Mesoporous Silica as Doxorubicin Carriers and Cytotoxicity Boosters PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functionalized Mesoporous Silica as Doxorubicin Carriers and Cytotoxicity Boosters PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. find.library.unisa.edu.au [find.library.unisa.edu.au]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Topic: Maleic Anhydride Functionalization of Nanoparticles for Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b131488#maleic-anhydride-functionalization-of-nanoparticles-for-drug-delivery]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com